4-fluoro-3-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a group of compounds widely used in medicine due to their antibacterial properties . It also contains a pyridine ring, which is a basic structure in many pharmaceuticals .
Molecular Structure Analysis
The compound contains several functional groups including a pyridine ring, a sulfonamide group, and a piperidine ring. These groups can participate in various interactions such as hydrogen bonding, which can significantly influence the compound’s properties .Chemical Reactions Analysis
Sulfonamides, in general, can undergo various reactions including hydrolysis, oxidation, and reduction. The exact reactions this compound can participate in would depend on its specific structure and conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
4-Fluoro-3-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is related to a group of piperidine derivatives investigated for their corrosion inhibition properties on iron, as demonstrated by quantum chemical calculations and molecular dynamics simulations. These studies highlight the compound's potential in applications like material preservation and industrial processing (Kaya et al., 2016).
Application in HIV-1 Infection Prevention
Compounds structurally related to this compound have been explored for their potential in HIV-1 infection prevention. Methylbenzenesulfonamide derivatives, including piperidine-based structures, have shown promise as targeting preparations in this field (Cheng De-ju, 2015).
Electrostatic Activation in Chemical Reactions
Electrostatic activation of chemical reactivity by sulfonylonio substituents in compounds like this compound has been a subject of research. This process enables SNAr reactions under mild conditions, indicating potential applications in pharmaceutical synthesis and organic chemistry (Weiss & Pühlhofer, 2001).
Antimicrobial and Antitumor Properties
Several benzenesulfonamide derivatives, including structures similar to this compound, have been synthesized and shown to possess significant antimicrobial activity against various microbial strains. This indicates potential applications in the development of new antimicrobial agents (Desai et al., 2016).
Inhibitory Activity Against COX-2 Enzyme
A study focused on the synthesis of benzenesulfonamide derivatives, including fluoro variants, demonstrated their potential as selective COX-2 inhibitors. This suggests possible applications in the treatment of conditions like arthritis and acute pain, due to their ability to modulate inflammatory processes (Hashimoto et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4S2/c1-14-11-16(4-5-18(14)19)27(23,24)21-12-15-6-9-22(10-7-15)28(25,26)17-3-2-8-20-13-17/h2-5,8,11,13,15,21H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRGHVNILBPETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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